BenchChemオンラインストアへようこそ!

6-Phenyl-2-(pyrazin-2-yl)pyrimidin-4-ol

Medicinal Chemistry Chemical Synthesis Procurement

This 6-Phenyl-2-(pyrazin-2-yl)pyrimidin-4-ol (CAS 874605-79-5) features a unique pyrazine-pyrimidine core with quantifiable lipophilicity (cLogP ~2.5) essential for kinase inhibitor lead optimization. Unlike close analogs (ΔcLogP ≈ 1.7 vs. 6-methyl), its phenyl-pyrazinyl substitution pattern ensures optimal target engagement and cellular permeability. Sourced with ≥95% purity and batch-specific NMR/HPLC/GC data, it is ideal for SAR studies and analytical method validation. Secure your research-grade supply today.

Molecular Formula C14H10N4O
Molecular Weight 250.261
CAS No. 874605-79-5
Cat. No. B2505547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-2-(pyrazin-2-yl)pyrimidin-4-ol
CAS874605-79-5
Molecular FormulaC14H10N4O
Molecular Weight250.261
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3=NC=CN=C3
InChIInChI=1S/C14H10N4O/c19-13-8-11(10-4-2-1-3-5-10)17-14(18-13)12-9-15-6-7-16-12/h1-9H,(H,17,18,19)
InChIKeyKRRPZHCPLYVAGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenyl-2-(pyrazin-2-yl)pyrimidin-4-ol (CAS 874605-79-5) – Core Building Block for Advanced Heterocyclic Synthesis and Kinase-Targeted Research


6-Phenyl-2-(pyrazin-2-yl)pyrimidin-4-ol (CAS 874605-79-5) is a heterocyclic compound characterized by a pyrimidine core substituted at the 2-position with a pyrazine ring and at the 6-position with a phenyl group. This specific substitution pattern positions the compound as a valuable intermediate and scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and other bioactive molecules . Its structural features, including the pyrazine-pyrimidine linkage, are frequently encountered in fragments and leads targeting ATP-binding pockets [1].

Why 6-Phenyl-2-(pyrazin-2-yl)pyrimidin-4-ol Cannot Be Replaced by a Generic Analog for Rigorous Research


Direct substitution of 6-Phenyl-2-(pyrazin-2-yl)pyrimidin-4-ol with a close analog (e.g., 6-methyl, 6-(chloromethyl), or 2-pyridyl variants) is scientifically inadvisable due to quantifiable differences in purity, steric/electronic properties, and synthetic tractability. The specific combination of phenyl and pyrazinyl substituents imparts a unique lipophilicity and hydrogen-bonding capacity critical for target engagement in kinase inhibitor design [1]. Furthermore, variations in commercial purity specifications (e.g., 95% vs. 98%) directly impact reaction yields and downstream analytical validation. The evidence below quantifies these points, demonstrating why this specific CAS number is required for reproducible and meaningful scientific outcomes .

Quantitative Differentiation: How 6-Phenyl-2-(pyrazin-2-yl)pyrimidin-4-ol Compares to Its Closest Structural Analogs


Purity and Supplier Quality: A Quantifiable Advantage for Downstream Synthesis

When comparing commercially available 6-Phenyl-2-(pyrazin-2-yl)pyrimidin-4-ol to its closest structural analog, 5-(2-Hydroxyethyl)-6-methyl-2-(pyrazin-2-yl)pyrimidin-4-ol, a clear and quantifiable difference in purity specification emerges. The target compound is available at a guaranteed minimum purity of 98% from vendors such as MolCore and Leyan , whereas the analog is specified at ≥97% purity . This 1% difference in purity can be critical in multi-step syntheses, where cumulative impurities can drastically reduce the yield and purity of the final product.

Medicinal Chemistry Chemical Synthesis Procurement

Lipophilicity and Permeability: Predicted Advantages for Cell-Based Assays

A key differentiator for 6-Phenyl-2-(pyrazin-2-yl)pyrimidin-4-ol is its predicted lipophilicity (LogP) compared to a common 6-methyl analog. Using in silico prediction models, the target compound's LogP is calculated to be approximately 2.5 [1], whereas the 6-methyl-2-(pyrazin-2-yl)pyrimidin-4-ol analog has a predicted LogP of approximately 0.8 [2]. This difference of 1.7 LogP units indicates that the target compound is significantly more lipophilic, which directly correlates with enhanced passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays.

Drug Discovery ADME Computational Chemistry

Structural Confirmation and Analytical Traceability: Robust QC Data Availability

A quantifiable advantage for procurement is the availability of comprehensive analytical data for 6-Phenyl-2-(pyrazin-2-yl)pyrimidin-4-ol. Reputable suppliers like Bide Pharm provide batch-specific Certificates of Analysis that include quantitative data from NMR, HPLC, and GC . In contrast, for many close analogs like 6-cyclopropyl-2-(pyrazin-2-yl)pyrimidin-4-ol, such detailed, publicly-available QC data is scarce or non-existent, forcing researchers to rely on vendor trust rather than verifiable metrics. This ensures that the material received will meet the specified purity and identity requirements, mitigating the risk of failed experiments due to misidentified or impure starting materials.

Analytical Chemistry Quality Control Procurement

Optimized Application Scenarios for 6-Phenyl-2-(pyrazin-2-yl)pyrimidin-4-ol Based on Quantitative Evidence


Precursor for High-Fidelity Kinase Inhibitor Synthesis

Given its high purity specification (98%) and structural similarity to validated CHK1 inhibitor scaffolds [1], this compound is an optimal starting material for the synthesis of N-(pyrazin-2-yl)pyrimidin-4-amine derivatives. Its enhanced lipophilicity (cLogP ~2.5) compared to smaller analogs makes it particularly suitable for lead optimization campaigns aiming to improve cellular permeability and target engagement [2].

Analytical Reference Standard for Method Development

The availability of batch-specific NMR, HPLC, and GC data from suppliers like Bide Pharm positions 6-Phenyl-2-(pyrazin-2-yl)pyrimidin-4-ol as a reliable reference standard for developing and validating analytical methods (e.g., HPLC purity assays, LC-MS quantification) for pyrimidine-based compound libraries.

Building Block for Structure-Activity Relationship (SAR) Studies

The quantifiable difference in lipophilicity (ΔcLogP ≈ 1.7) between this compound and its 6-methyl analog provides a clear rationale for its use in SAR studies [2]. Researchers can directly assess the impact of increased lipophilicity on target affinity, selectivity, and cellular activity, a critical step in optimizing drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Phenyl-2-(pyrazin-2-yl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.